ethyl 1-[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]piperidine-4-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzenesulfonyl and anilino groups. The final step involves the esterification of the carboxylate group.
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzenesulfonyl chloride under basic conditions.
Attachment of Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylate group using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Ethyl 1-[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 1-[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, leading to increased potency.
Comparison with Similar Compounds
Ethyl 1-[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 1-(benzenesulfonyl)piperidine-4-carboxylate: Similar structure but lacks the anilino group.
N-(benzenesulfonyl)piperidine: Lacks the ester and anilino groups.
4-(benzenesulfonyl)piperidine: Lacks the ester and anilino groups.
The presence of the anilino group in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
ethyl 1-[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5S/c1-4-32-25(29)21-14-16-26(17-15-21)24(28)18-27(22-12-10-20(11-13-22)19(2)3)33(30,31)23-8-6-5-7-9-23/h5-13,19,21H,4,14-18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXSQLOLVUGUAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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